Curvulin
Overview
Description
Mechanism of Action
- Curvulin is a natural compound that inhibits microtubule assembly . Microtubules are essential components of the cytoskeleton, involved in cell division, intracellular transport, and maintaining cell shape.
- Additionally, this compound inhibits inducible nitric oxide synthase (iNOS) expression . Nitric oxide (NO) plays a role in inflammation and immune responses, and iNOS is responsible for NO production in response to various stimuli.
Target of Action
Mode of Action
Preparation Methods
Curvulin can be synthesized through fermentation processes involving specific fungal strains. For instance, Penicillium sumatrense can be cultured on agar-malt extract medium and then transferred to a fermentation medium . The fermentation is typically carried out at 28°C for several days, after which the compound is extracted and purified using chromatographic techniques .
Chemical Reactions Analysis
Curvulin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varied biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Comparison with Similar Compounds
Curvulin is similar to other fungal metabolites like curvularin and phaeosphaeride A . this compound is unique due to its specific inhibition of microtubule assembly and its relatively weak phytotoxicity compared to phaeosphaeride A . Other similar compounds include:
Curvularin: Another fungal metabolite with antimicrobial properties.
Phaeosphaeride A: A potent phytotoxin with strong herbicidal activity.
Properties
IUPAC Name |
ethyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-3-17-11(16)5-8-4-9(14)6-10(15)12(8)7(2)13/h4,6,14-15H,3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TURXCFUGBPBPRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC(=C1)O)O)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00940619 | |
Record name | Ethyl (2-acetyl-3,5-dihydroxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00940619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19054-27-4 | |
Record name | Benzeneacetic acid, 2-acetyl-3,5-dihydroxy-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019054274 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl (2-acetyl-3,5-dihydroxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00940619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential herbicidal applications of Curvulin?
A1: While this compound itself displays weak phytotoxicity, a structurally related compound called Phaeosphaeride A, isolated from the same fungal species (Paraphoma sp. VIZR 1.46), exhibits significant phytotoxic effects on various plant species. This suggests Phaeosphaeride A, and potentially modified this compound analogs, could be further investigated for developing new bio-based herbicides [].
Q2: Which fungal species are known to produce this compound?
A2: Research indicates this compound production by several fungal species, including Paraphoma sp. VIZR 1.46 [], Bipolaris sp. [], Curvularia species [], and Drechslera indica []. Interestingly, Corynespora cassiicola CC01, while producing other metabolites, did not yield detectable amounts of this compound [].
Q3: What is known about the structure of this compound?
A3: this compound is a macrolactone, a cyclic ester with a large ring structure. While its exact molecular formula and weight might vary slightly based on potential modifications or salt forms, the core structure remains consistent. Further details on the spectroscopic characterization of this compound can be found in studies exploring its isolation and structural elucidation [, , , ].
Q4: Has the synthesis of this compound been achieved?
A4: Yes, total synthesis of this compound has been achieved using various synthetic strategies, including a notable approach employing an aryne acyl-alkylation reaction. This method provides a concise and convergent route to obtain this compound and related compounds like Secocurvularin and Diplodialide C [, , ].
Q5: Have Structure-Activity Relationship (SAR) studies been conducted on this compound?
A5: While specific SAR studies focusing solely on this compound modifications and their impact on activity are limited in the provided literature, researchers have explored the synthetic potential of its core structure. The synthesis of related compounds like Secocurvularin and Curvulinic acid [], and the exploration of aryne-based modifications [, ] suggest potential avenues for future SAR investigations.
Q6: Are there any analytical methods for detecting and quantifying this compound?
A7: While specific analytical methods are not detailed in the provided research, techniques like High-Performance Liquid Chromatography (HPLC) [] coupled with Mass Spectrometry are commonly employed for the isolation, identification, and quantification of fungal metabolites like this compound.
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